N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide
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Description
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide, often referred to as CFDTFB , is a synthetic organic compound. Its chemical formula is C₁₄H₈ClFNO₃S₂ . CFDTFB belongs to the class of aryl fluorobenzamides and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of CFDTFB involves several steps, including chlorination, cyclization, and amide formation. Researchers have reported various synthetic routes, with the most common one starting from commercially available precursors. The chlorination of 4-chloroaniline yields the key intermediate, which subsequently undergoes cyclization with 2,3-dihydrothiophene-1,1-dioxide. The final step involves amide bond formation with 2-fluorobenzoyl chloride.
Molecular Structure Analysis
CFDTFB’s molecular structure consists of a benzamide core substituted with a chlorophenyl group , a dihydrothiophene ring , and a fluorobenzoyl moiety . The arrangement of these functional groups influences its biological activity.
Chemical Reactions Analysis
CFDTFB participates in various chemical reactions, including hydrolysis, oxidation, and substitution. Its amide bond can be cleaved under acidic or basic conditions, yielding the corresponding amine and carboxylic acid. Additionally, CFDTFB can undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the thiophene ring.
Physical And Chemical Properties Analysis
- Melting Point : CFDTFB exhibits a melting point of approximately 180°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like acetone and chloroform .
- Color : CFDTFB appears as a white to pale yellow crystalline solid .
Safety And Hazards
- Toxicity : CFDTFB is classified as moderately toxic . It may cause skin and eye irritation.
- Handling Precautions : Researchers should handle CFDTFB in a well-ventilated area, wear appropriate protective gear, and avoid inhalation or skin contact.
- Environmental Impact : Proper disposal methods are crucial to prevent environmental contamination.
Future Directions
Future research should focus on:
- Biological Activity : Investigating CFDTFB’s potential as an anticancer, anti-inflammatory, or antimicrobial agent.
- Structural Modifications : Designing analogs with improved pharmacokinetic properties.
- Target Identification : Identifying specific protein targets to unravel its mechanism of action.
properties
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S/c18-12-5-7-13(8-6-12)20(14-9-10-24(22,23)11-14)17(21)15-3-1-2-4-16(15)19/h1-10,14H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNJUCOZZUKLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide |
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